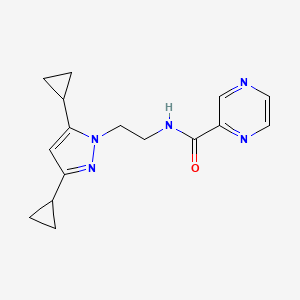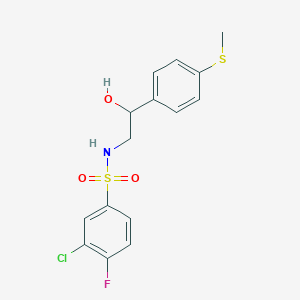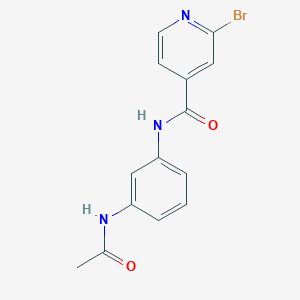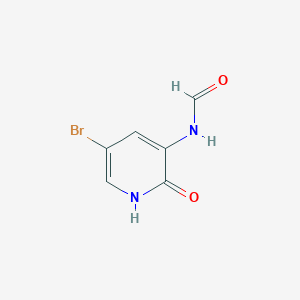![molecular formula C14H18N2OS B2556078 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone CAS No. 1705337-63-8](/img/structure/B2556078.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone, also known as AZD1446, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of drugs known as muscarinic receptor antagonists, which are used to treat various neurological and psychiatric disorders.2.1]octan-8-yl)(pyridin-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone has been used in various scientific research studies. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a selective antagonist of muscarinic receptors, which are involved in various neurological and psychiatric disorders. It has also been used in studies to investigate the role of muscarinic receptors in the regulation of cognitive function, memory, and learning.
Wirkmechanismus
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone acts as a selective antagonist of muscarinic receptors, particularly the M1 and M4 subtypes. Muscarinic receptors are G protein-coupled receptors that are involved in the regulation of various physiological functions, including neurotransmission, smooth muscle contraction, and glandular secretion. By blocking the activity of these receptors, this compound can modulate various physiological processes, including cognitive function, memory, and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models. Additionally, it has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone has several advantages for lab experiments. It is a selective antagonist of muscarinic receptors, which allows for the investigation of the role of these receptors in various physiological processes. It has also been shown to have high potency and specificity for muscarinic receptors, which allows for the investigation of the effects of muscarinic receptor blockade on physiological processes. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, it may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone. One direction is to investigate its potential therapeutic effects in other neurological and psychiatric disorders, such as Huntington's disease, multiple sclerosis, and depression. Another direction is to investigate its effects on other physiological processes, such as cardiovascular function and gastrointestinal function. Additionally, future research could investigate the development of more potent and selective muscarinic receptor antagonists based on the structure of this compound.
Synthesemethoden
The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone involves several steps. The first step is the synthesis of 4-bromopyridine, which is then reacted with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form the pyridine-4-yl-1,5-diazabicyclo[4.3.0]non-5-ene intermediate. This intermediate is then reacted with methyl thioglycolate to form the desired compound, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Eigenschaften
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-18-13-8-11-2-3-12(9-13)16(11)14(17)10-4-6-15-7-5-10/h4-7,11-13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQXNKGMHBEAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)

![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)

![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)


![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)